1-苄基-3-叔丁氧羰基氨基-哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

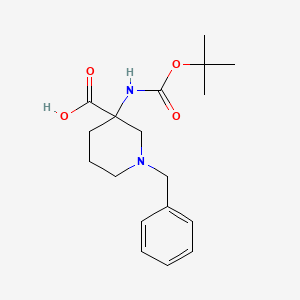

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid is a chemical compound that is part of a broader class of N-Boc-protected piperidine derivatives. These compounds are of significant interest in the field of organic chemistry due to their utility as building blocks in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of related N-Boc-protected piperidine derivatives has been explored in several studies. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine carboxylic acids, which were converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reactions with various N-mono-substituted hydrazines yielded the target compounds . Another study described the synthesis of N-Boc-protected cis-(2R,3S)-3-hydroxy pipecolic acid from D-glucose, highlighting a key step involving the regioselective reductive cleavage of benzylidene acetal . Additionally, N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by a series of reactions including nucleophilic substitution, cyano-reduction, and cyclization .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine, a closely related compound, was characterized using various spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) was employed to determine the optimized geometrical parameters and vibrational assignments. The study also included Potential Energy Scan (PES) to investigate the conformational preferences of the molecule .

Chemical Reactions Analysis

The reactivity of N-Boc-protected piperidine derivatives can be inferred from studies on similar compounds. For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated as inhibitors of steroid-5alpha-reductase type 1 and 2, indicating that these compounds can participate in biological interactions and potentially serve as pharmaceutical agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(N-Boc-amino)piperidine were extensively studied. The research included HOMO-LUMO bandgap energy analysis, electron excitation analysis, and the determination of the most reactive sites using Molecular Electrostatic Potential (MEP) energy surface and Fukui function descriptor. Natural bond orbital (NBO) analysis elucidated charge delocalization due to intramolecular interactions. Additionally, topological studies such as Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) were performed, along with thermodynamic parameters at different temperatures .

科学研究应用

有机合成中间体

该化合物用作有机合成中的重要原料和中间体。 它在构建用于各种化学研究和应用的复杂分子中发挥着至关重要的作用 .

药物研究

它用作药物研究和开发中的中间体,特别是在二肽基肽酶 IV 抑制剂的合成中,二肽基肽酶 IV 抑制剂是一类用于治疗 2 型糖尿病的药物 .

胆碱酯酶抑制

该化合物的一部分苄基-哌啶基团对于成功抑制胆碱酯酶受体至关重要。 这在阿尔茨海默病的研究中意义重大,其中胆碱酯酶抑制剂用于控制症状 .

肽和蛋白质化学

该化合物的结构使其可用于 Boc 和 Fmoc 肽合成,这是用于创建具有特定序列的肽和蛋白质的方法。 这对蛋白质结构和功能的研究具有意义 .

农药和染料生产

作为中间体,它还被用于农药和染料的合成,有助于作物保护和着色剂特性的研究 .

酶相互作用研究

作用机制

属性

IUPAC Name |

1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)10-7-11-20(13-18)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMWQPJZSIGIBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647489 |

Source

|

| Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436867-72-0 |

Source

|

| Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)